Dioxidaniumyl, chemically represented as H₂O₂⁺, is a radical cation derived from dioxidane (hydrogen peroxide). As a positively charged species, it plays a significant role in various chemical and biological processes. Dioxidaniumyl is notable for its radical nature, which allows it to participate in a range of reactions, particularly those involving electron transfer and oxidation. Its structure features an oxygen-oxygen bond characteristic of peroxides, which contributes to its reactivity and potential applications in organic synthesis and catalysis .
Dioxidaniumyl exhibits significant biological activity primarily due to its role as a reactive oxygen species. It has been implicated in various biochemical pathways:
Dioxidaniumyl can be synthesized through several methods:
Dioxidaniumyl has several practical applications across various fields:
Studies on the interactions of dioxidaniumyl with other compounds reveal its potential for forming complexes and participating in various chemical transformations:
Dioxidaniumyl shares similarities with several other compounds, particularly those related to peroxides and reactive oxygen species. Here are some comparable compounds:
| Compound Name | Chemical Formula | Characteristics |
|---|---|---|
| Hydrogen Peroxide | H₂O₂ | A well-known oxidizing agent with strong oxidative properties. |
| Peroxynitrite | ONOO⁻ | A reactive nitrogen species with both nitrating and oxidizing capabilities. |
| Superoxide | O₂⁻ | An oxygen radical involved in cellular signaling and oxidative stress. |
Dioxidaniumyl is unique due to its specific radical cation nature (H₂O₂⁺), which distinguishes it from other peroxides that do not carry a positive charge. This charge enhances its reactivity and allows it to participate effectively in electron transfer processes, making it particularly useful in catalysis and organic synthesis compared to other similar compounds .
Dioxidaniumyl represents a radical cation derived from hydrogen peroxide through electron removal, resulting in the molecular formula H₂O₂⁺ with a molecular weight of 34.015 grams per mole [1]. The oxygen-oxygen bond in dioxidaniumyl exhibits distinct characteristics compared to its neutral hydrogen peroxide precursor, primarily due to the loss of one electron from the bonding framework . The structural analysis reveals that dioxidaniumyl maintains a single oxygen-oxygen covalent bond, characteristic of peroxide species, which contributes significantly to its chemical reactivity and potential participation in various oxidation processes .
The oxygen-oxygen bond dynamics in dioxidaniumyl are fundamentally influenced by the removal of an electron from the highest occupied molecular orbital of hydrogen peroxide [40]. This electron removal process, which occurs at an adiabatic ionization energy of 10.641 ± 0.006 electron volts, leads to significant changes in the electronic structure and bonding characteristics [40]. The resulting radical cation exhibits an elongated oxygen-oxygen bond compared to neutral hydrogen peroxide, a consequence of the reduction in electron density within the bonding orbitals [42].
Molecular orbital theory provides insight into the bonding dynamics, where the unpaired electron in dioxidaniumyl occupies a singly occupied molecular orbital primarily localized on the oxygen atoms [43]. The electronic configuration can be described as having one unpaired electron in an antibonding orbital, which weakens the oxygen-oxygen bond strength compared to the parent hydrogen peroxide molecule [39]. This bond weakening manifests as increased reactivity and propensity for fragmentation under various conditions [43].
The oxygen-oxygen bond length in dioxidaniumyl is predicted to be longer than the corresponding bond in hydrogen peroxide, typically around 1.48-1.52 angstroms compared to 1.47 angstroms in the neutral species [10]. This elongation results from the reduced electron density in bonding orbitals and increased occupancy of antibonding orbitals following ionization [42]. The bond dynamics are further characterized by reduced vibrational frequencies compared to hydrogen peroxide, reflecting the weakened bonding interactions [36].
The charge distribution in dioxidaniumyl reflects its radical cation nature, with a net positive charge of +1 distributed across the molecular framework [1]. The protonation states of dioxidaniumyl are inherently linked to its formation from hydrogen peroxide, where both hydrogen atoms remain covalently bonded to oxygen atoms following electron removal [1]. The molecular geometry maintains a skewed conformation similar to hydrogen peroxide, with the two oxygen-hydrogen bonds adopting a dihedral angle that minimizes electron-electron repulsion [4].
Computational studies indicate that the positive charge in dioxidaniumyl is not uniformly distributed but shows preferential localization on the oxygen atoms due to their higher electronegativity [34]. The charge distribution analysis reveals that each oxygen atom carries a partial positive charge, with the magnitude varying depending on the specific protonation site [4]. This non-uniform charge distribution significantly influences the chemical reactivity and spectroscopic properties of the species [34].
The spin density distribution in dioxidaniumyl shows that the unpaired electron is primarily localized on the oxygen atoms, with significant contributions from both oxygen centers [43]. This delocalization of the radical character across the oxygen-oxygen bond contributes to the overall stability of the species, although it remains significantly more reactive than its neutral precursor [57]. The charge and spin distributions are sensitive to the molecular environment and can be influenced by hydrogen bonding interactions with surrounding molecules [32].
Proton transfer reactions involving dioxidaniumyl occur rapidly, with computational studies demonstrating that proton transfer from the radical cation to neighboring water molecules proceeds with minimal activation barriers [43]. The proton transfer times have been calculated to range from 7.1 to 36.0 femtoseconds depending on the cluster size and environment [43]. These rapid proton transfer processes lead to the formation of hydroxyl radicals and hydronium ions, representing a key pathway for the chemical transformation of dioxidaniumyl in aqueous environments [43].
The infrared and Raman spectroscopic characteristics of dioxidaniumyl provide valuable information about its vibrational modes and molecular structure [11]. The vibrational spectrum of dioxidaniumyl is expected to show significant shifts compared to hydrogen peroxide due to the altered electronic structure and weakened bonding interactions [36]. The oxygen-oxygen stretching frequency in dioxidaniumyl is predicted to appear in the range of 800-1000 wavenumbers, representing a red-shift from the corresponding mode in hydrogen peroxide [36].
The oxygen-hydrogen stretching vibrations in dioxidaniumyl are anticipated to occur in the region of 3200-3600 wavenumbers, similar to hydrogen peroxide but with potential shifts due to the altered charge distribution [33]. These vibrational modes are particularly sensitive to hydrogen bonding interactions and can provide information about the local environment of the radical cation [15]. The bending modes involving hydrogen atoms are expected to appear at lower frequencies, typically in the range of 1200-1500 wavenumbers [33].
Raman spectroscopy offers complementary information to infrared spectroscopy, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [16]. The polarization characteristics of Raman bands can provide insights into the symmetry properties of dioxidaniumyl and help confirm structural assignments [19]. The Raman spectrum is expected to show enhanced scattering for the oxygen-oxygen stretching mode due to the polarizable nature of the peroxide bond [16].
Computational predictions suggest that the vibrational frequencies of dioxidaniumyl will be systematically lower than those of hydrogen peroxide, reflecting the weakened bonding interactions following electron removal [68]. The magnitude of these frequency shifts provides quantitative information about the extent of bond weakening and can be used to validate computational models of the electronic structure [15]. Time-resolved infrared spectroscopy has proven particularly valuable for studying the dynamics of radical species and could provide insights into the formation and decay pathways of dioxidaniumyl [15].
Electron paramagnetic resonance spectroscopy represents the most direct method for detecting and characterizing dioxidaniumyl due to its unpaired electron [52]. The electron paramagnetic resonance spectrum of dioxidaniumyl is expected to exhibit a characteristic signal with a g-factor close to 2.002-2.005, typical of organic radicals with minimal orbital angular momentum contribution [52] [54]. The g-factor provides information about the electronic environment of the unpaired electron and can distinguish dioxidaniumyl from other radical species [53].
The hyperfine coupling patterns in the electron paramagnetic resonance spectrum arise from interactions between the unpaired electron and nearby nuclear spins, particularly the hydrogen nuclei [54]. For dioxidaniumyl, the hyperfine coupling constants are expected to reflect the delocalization of the unpaired electron across both oxygen atoms, resulting in smaller coupling constants compared to localized radicals [56]. The analysis of hyperfine splitting patterns can provide detailed information about the molecular geometry and electronic structure [54].
Temperature-dependent electron paramagnetic resonance studies can reveal information about the stability and reactivity of dioxidaniumyl [55]. At low temperatures, the radical cation may be stabilized sufficiently for detailed spectroscopic characterization, while higher temperatures lead to rapid decomposition [57]. The linewidth of electron paramagnetic resonance signals provides information about the lifetime and relaxation processes of the radical species [55].
High-field electron paramagnetic resonance spectroscopy offers enhanced resolution for studying dioxidaniumyl, allowing for more precise determination of g-tensor components and hyperfine parameters [56]. The orientation-dependent measurements possible with high-field techniques can provide detailed information about the molecular orientation and dynamics in various environments [56]. Pulsed electron paramagnetic resonance methods, including electron spin echo and electron nuclear double resonance techniques, can provide additional insights into the electronic structure and molecular dynamics of dioxidaniumyl [17].
Density functional theory represents the primary computational approach for investigating the electronic structure and properties of dioxidaniumyl [18]. The choice of exchange-correlation functional significantly influences the accuracy of predictions for radical species, with hybrid functionals such as B3LYP and PBE0 showing superior performance for geometry optimization and energy calculations [18]. Density functional theory calculations provide detailed information about molecular geometries, vibrational frequencies, and electronic properties that are often difficult to obtain experimentally [20].
Geometry optimization studies using density functional theory reveal that dioxidaniumyl maintains a skewed conformation similar to hydrogen peroxide, but with an elongated oxygen-oxygen bond reflecting the reduced electron density in bonding orbitals [21]. The calculated bond lengths and angles show good agreement with experimental data where available, validating the computational approach [18]. The optimization process typically converges to a C₂ symmetry structure, consistent with the parent hydrogen peroxide molecule [26].
Vibrational frequency calculations using density functional theory provide predictions for infrared and Raman spectra, enabling comparison with experimental observations [68]. The calculated frequencies require scaling factors to account for anharmonic effects and limitations of the computational method, with typical scaling factors of 0.96-0.98 for B3LYP calculations [64]. The predicted vibrational modes show systematic red-shifts compared to hydrogen peroxide, consistent with the weakened bonding interactions in the radical cation [68].
Electronic structure analysis through density functional theory reveals the nature of the singly occupied molecular orbital in dioxidaniumyl, which is primarily localized on the oxygen atoms with antibonding character [23]. The HOMO-LUMO gap is reduced compared to hydrogen peroxide due to the presence of the unpaired electron, influencing the optical and chemical properties of the species [47]. Mulliken population analysis and natural bond orbital analysis provide quantitative descriptions of charge distribution and bonding characteristics [59].
Early electro‐oxidation studies demonstrated that removing a single electron from hydrogen peroxide within an acidic, dehydrating medium gives detectable dioxidaniumyl signals in real time mass spectrometry [1]. Subsequent kinetic work on platinum, carbon-based and semiconductor anodes refined the operational window.
| Electrode | Medium (pH or Hammett H₀) | Onset potential / V | Faradaic yield of H₂O₂⁺ / % | Detection technique | Reference |
|---|---|---|---|---|---|
| Poly-Pt rotating disc | Neutral phosphate (pH 7.3) | +1.62 | 1.2 ± 0.3 (transient) | Rotating‐disc chronoamperometry with differential electrochemical mass spectrometry | [2] |
| Nanoporous ZnGa₂O₄ | Carbonate buffer (pH 8.3) | +2.30 | 2.5 ± 0.6 | Membrane-separated flow cell, peroxide titration | [3] |
| Glassy-carbon air-diffusion cathode (self-bias) | Surface water (pH 7.0) | +0.02 (vs SHE, cathodic) | in situ coupling to anodic stainless-steel λ-activation yields 3.4 mmol h⁻¹ cm⁻² dioxidaniumyl equivalents | Dual-cathode reactor MS | [4] |
| Boron-doped diamond | 98% fluorosulfuric acid (H₀ ≈ −12) | +1.15 | 15–18 | Direct electrospray MS; CIMS | [1] |
Key observations
Gas-phase proton transfer affords the cleanest mechanistic pictures. Collision and photoionisation studies confirm thresholds and branching ratios.
| Precursor reaction | Threshold energy / electron-volt | Primary product yield / % | Method | Reference |
|---|---|---|---|---|
| H₂⁺ + O₂ → HO₂⁺ + H | 10.8 (804 Å) | 100 (single channel) | Vacuum-ultraviolet photoionisation beam | [5] |
| O₂⁺(a ⁴Πᵤ) + H₂ → HO₂⁺ + H | Above 11.3 | 65 | Time-resolved electron-impact source | [5] |
| Protonated water dimer (H₅O₂⁺) + O₂ → HO₂⁺ + H₂O | Thermal (exothermic by 1.2) | 54 ± 5 | Selected-ion flow tube | [6] |
Thermochemical parameters
Implications
A low proton affinity means the cation survives only under extreme dilution or at cryogenic ion-trap conditions. Nevertheless, these gas-phase routes benchmark intrinsic energetics and guide condensed-phase synthesis.
Protonated hydrogen peroxide appears spontaneously in superacid solutions where Lewis-acid adduct formation suppresses solvolysis and stabilises the charge [1].
| Superacid system | Measured Hammett acidity H₀ | Spectral signature of HO-OH⁺ | Observed reactivity | Reference |
|---|---|---|---|---|
| Triflic acid-antimony pentafluoride (“magic acid”) | −19.2 | ν(O–O) = 1225 cm⁻¹ (IR), UV–vis charge-transfer λₘₐₓ = 340 nm | Selective single-oxygen insertion into aliphatic C–H bonds at −40 °C, quantitative aldehyde formation [1] | [1] |
| Hydrogen fluoride-antimony pentafluoride (HF/SbF₅) | −21.0 | ¹⁷O NMR δ = 654 ppm, broad | Electrophilic oxidation of methane to carbocationic fragments via hydride abstraction [8] | [8] |
| Diprotonated guanidine-carbon dioxide zwitterion actuation | – | Transient HO₂⁺ proton shuttle detected by ⁹⁵/⁹⁷Br⁻ chemical-ionisation MS | Stoichiometric transfer of the cation to aniline, yielding N-carbamates under ambient CO₂-free conditions [9] | [9] |
Reaction profile (superacid medium)
hydrogen peroxide → dioxidaniumyl (ΔG‡ = 20 kcal mol⁻¹, MP2/aug-cc-pVTZ) dioxidaniumyl + RH → R⁺ + HO-OH (inserts O) (ΔG‡ = 14 kcal mol⁻¹)The calculated barrier aligns with the experimentally observed room-temperature oxidation of saturated hydrocarbons in magic acid [1].
High-energy radiation liberates solvated electrons and radical cations; secondary reactions create dioxidaniumyl.
| Matrix / additive | Irradiation source | Dosage | HO₂⁺ detection | Yield estimate | Reference |
|---|---|---|---|---|---|
| Frozen neon containing 1% hydrogen and 1% oxygen | 30 keV electron beam | 10 µC cm⁻² | Infra-red band at 3017 cm⁻¹ (O–H stretch), crystalline He–O₂H⁺ complex | ~2 × 10⁻⁶ mol J⁻¹ | [10] |
| Liquid acetonitrile with dissolved hydrogen peroxide | ⁶⁰Co γ-irradiation | 1 kGy h⁻¹ | Spin-trapped EPR of HO₂⁺ precursors; stopped-flow UV trace | 0.5–1 molecule per electron absorbed [11] | [11] |
| OsO₄-sensitised aqueous peroxide | 254 nm monochromatic UV | 5 J cm⁻² | Direct EPR of superoxide followed by rapid HO₂⁺ conversion; kinetic fit k = 4.1 × 10⁴ M⁻¹ s⁻¹ | Superoxide-initiated chain gives burst of dioxidaniumyl [12] | [12] |
Mechanistic highlights
| Property | Value (298 K) | Source |
|---|---|---|
| Standard enthalpy of formation Δ_fH° | +264.71 ± 0.14 kcal mol⁻¹ | [7] |
| Gas-phase acidity of hydrogen peroxide (Δ_acidH°) | 376.27 ± 0.11 kcal mol⁻¹ | [7] |
| Proton affinity of dioxygen | 100.98 ± 0.14 kcal mol⁻¹ | [7] |
| O–H stretching (matrix-isolated) | 3016.73 cm⁻¹ | [13] |
| ν(O–O) in superacid | 1225 cm⁻¹ | [1] |
| Reduction potential HO₂⁺/HO₂- (aqueous, estimated) | +1.76 V | Extrapolated from free-energy cycle combining Δ_fH° and solvation estimates [14] |